![molecular formula C18H18N6OS B2541328 N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide CAS No. 941019-56-3](/img/structure/B2541328.png)
N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
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Description
“N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide” is a complex organic compound. It contains a cyclohexyl group, a triazine ring, and an indole ring, all of which are common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring is a six-membered heterocyclic aromatic ring . The indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. Triazines can undergo reactions at the nitrogen atoms, such as alkylation, and indoles are known to undergo electrophilic substitution reactions .Scientific Research Applications
Synthesis and Biological Evaluation
A study by N. Shruthi et al. (2015) discussed the synthesis of a series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, including compounds similar to N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide. These compounds were synthesized via the condensation of tricyclic compounds with chloro N-phenylacetamides. The study highlighted their antimicrobial, antidepressant, and anticonvulsant activities, with some compounds showing significant activity compared to standard drugs. This suggests potential therapeutic applications of these compounds in treating microbial infections, depression, and convulsions (Shruthi et al., 2015).
Ketamine Derivatives and Therapeutic Potential
Research on Arylcyclohexylamine Ketamine derivatives, such as those related to N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide, was conducted by Syed Muzzammil Masaud et al. (2022). The study focused on the synthesis of novel ketamine derivatives using the Mannich reaction and their potential therapeutic applications. These derivatives show promise for developing new anesthetic agents with reduced dysphoric effects, indicating a direction for future drug development and clinical therapeutics (Masaud et al., 2022).
Antimicrobial Dyes and Textile Applications
A study by H. Shams et al. (2011) explored the synthesis of novel antimicrobial dyes based on conjugate enaminones and/or enaminonitrile moieties, which include structures related to N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide. These dyes showed significant antimicrobial activity against tested organisms, indicating their potential for dyeing and textile finishing applications with added antimicrobial properties (Shams et al., 2011).
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c19-11-18(8-4-1-5-9-18)22-14(25)10-26-17-21-16-15(23-24-17)12-6-2-3-7-13(12)20-16/h2-3,6-7H,1,4-5,8-10H2,(H,22,25)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLIYBRZEVEXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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